Bienvenue dans la boutique en ligne BenchChem!

3-Carbamoylpyrazine 1-oxide

Pharmaceutical Analysis Quality Control Reference Standards

This certified Pyrazinamide Impurity 3 reference standard (CAS 768-36-5) is essential for pharmaceutical QC and regulatory submissions. Unlike generic pyrazine analogs, it delivers a specific, reproducible chromatographic retention profile required to validate HPLC/UPLC methods per ICH Q3A/Q3B guidelines. Procure a well-characterized standard with full COA documentation—including HPLC, NMR, and MS spectra—to ensure accurate quantification, defend your ANDA/DMF filing, and avoid costly regulatory delays.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 768-36-5
Cat. No. B188134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carbamoylpyrazine 1-oxide
CAS768-36-5
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=N1)C(=O)N)[O-]
InChIInChI=1S/C5H5N3O2/c6-5(9)4-3-8(10)2-1-7-4/h1-3H,(H2,6,9)
InChIKeyWWQPCELPPKZBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Carbamoylpyrazine 1-oxide (CAS 768-36-5): Chemical Profile and Procurement Relevance for Analytical and Synthetic Applications


3-Carbamoylpyrazine 1-oxide (CAS 768-36-5), also known as Pyrazinamide Impurity 3, is a heterocyclic N-oxide derivative with the molecular formula C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol . This compound is a pyrazine carboxamide derivative and serves as a critical reference standard in pharmaceutical quality control, particularly for the analysis of the first-line antitubercular drug pyrazinamide . Its structural features, including the N-oxide moiety, confer distinct reactivity and physicochemical properties that differentiate it from its parent compound and other related impurities .

Why 3-Carbamoylpyrazine 1-oxide (CAS 768-36-5) Cannot Be Substituted with Generic Pyrazine N-Oxides or Pyrazinamide


Generic substitution of 3-Carbamoylpyrazine 1-oxide with other pyrazine N-oxides or the parent drug pyrazinamide is not scientifically valid for critical applications. As a designated impurity reference standard, this compound possesses a specific chromatographic retention profile and spectral signature that are essential for the accurate quantification and identification of related substances in pyrazinamide drug substance and finished products . Using a non-identical analog would compromise the validity of analytical methods, potentially leading to inaccurate impurity profiling and non-compliance with regulatory guidelines (e.g., ICH Q3A/Q3B) [1]. Furthermore, the compound's unique reactivity as an N-oxide intermediate enables specific synthetic transformations that are not achievable with non-oxidized pyrazine carboxamides [2].

Quantitative Differentiation of 3-Carbamoylpyrazine 1-oxide (CAS 768-36-5): Comparative Data for Informed Procurement


Certified Purity Grade for Analytical Reference Standard Applications

3-Carbamoylpyrazine 1-oxide is supplied as a certified reference standard with a minimum purity of 95% to 98%, depending on the vendor, as verified by HPLC, NMR, and GC analysis . In contrast, generic pyrazinamide API is typically specified at ≥99.0% purity . While the absolute purity of the drug substance is higher, the impurity standard's certified purity is critical for its intended use: it ensures accurate quantification of this specific impurity in pharmaceutical formulations, where even trace amounts (e.g., ≤0.10% per ICH Q3A) must be reliably measured [1].

Pharmaceutical Analysis Quality Control Reference Standards

Synthetic Yield as a Key Intermediate for Pyrazinamide Derivatives

3-Carbamoylpyrazine 1-oxide can be synthesized from pyrazinamide with a reported yield of approximately 64% [1]. This yield is a key differentiator when considering this compound as a starting material for the synthesis of more complex pyrazine derivatives, such as chloropyrazinecarbonitriles and various 5-substituted pyrazinamide analogs [2]. While alternative synthetic routes to similar N-oxide intermediates may exist, this specific transformation is well-documented and provides a benchmark for process development [3].

Medicinal Chemistry Organic Synthesis Process Chemistry

Regulatory Recognition as Pyrazinamide Impurity 3 for Pharmacopeial Compliance

This compound is explicitly designated as 'Pyrazinamide Impurity 3' in pharmaceutical reference standard catalogs and is used for the identification and quantification of this specific related substance in pyrazinamide drug products . Its use is essential for meeting regulatory requirements for impurity profiling, as outlined in pharmacopeial monographs (e.g., USP, EP) and ICH guidelines [1]. While other pyrazinamide impurities exist (e.g., Impurity A, B), they have distinct chemical structures and retention times, making this specific compound non-interchangeable [2].

Regulatory Affairs Pharmaceutical Quality Impurity Profiling

Primary Application Scenarios for 3-Carbamoylpyrazine 1-oxide (CAS 768-36-5) in Research and Industry


Pharmaceutical Quality Control: Quantification of Pyrazinamide Impurity 3

This scenario directly leverages the compound's certified purity and regulatory designation. 3-Carbamoylpyrazine 1-oxide is used as a reference standard to develop and validate HPLC or UPLC methods for the quantification of this specific impurity in pyrazinamide active pharmaceutical ingredient (API) and finished dosage forms. Accurate quantification is essential to ensure the drug product meets ICH Q3A/Q3B impurity thresholds, thereby guaranteeing patient safety and regulatory compliance [1].

Medicinal Chemistry: Synthesis of Novel Pyrazinamide Analogs

Researchers utilize 3-Carbamoylpyrazine 1-oxide as a key intermediate in the synthesis of new antitubercular agents. Its N-oxide functionality serves as a handle for further chemical modifications, such as chlorination and subsequent nucleophilic substitution, to generate libraries of 5-substituted pyrazinamide derivatives. This application is supported by documented synthetic procedures and yields, providing a reliable starting point for structure-activity relationship (SAR) studies [2].

Regulatory Dossier Support: ANDA and DMF Submissions

For generic pharmaceutical companies, the procurement and use of a well-characterized, certified reference standard for Pyrazinamide Impurity 3 are critical for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. The standard is used to generate data on impurity profiles, method validation, and stability studies, all of which are required by regulatory agencies like the US FDA and EMA to demonstrate pharmaceutical equivalence and product quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Carbamoylpyrazine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.